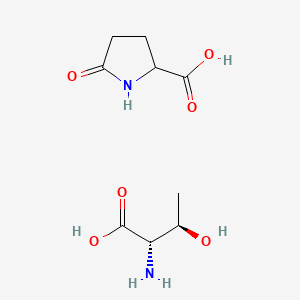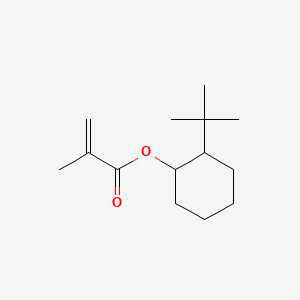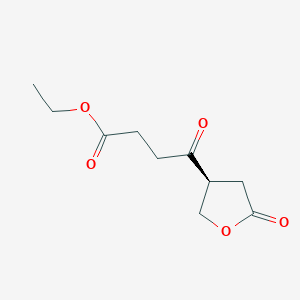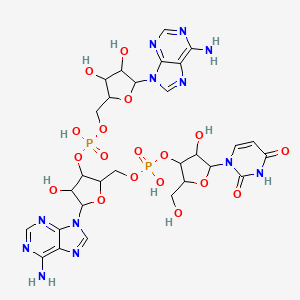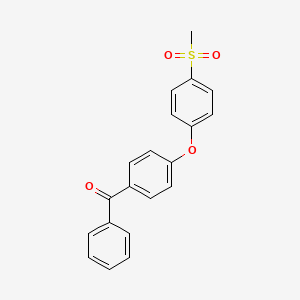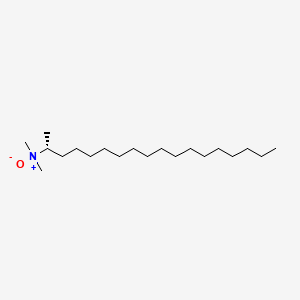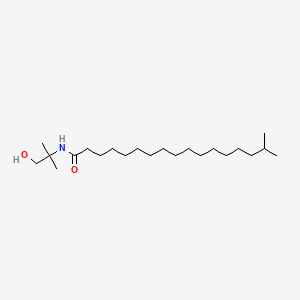
Zirconium, oxobis(thiocyanato-kappaS)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zirconium, oxobis(thiocyanato-kappaS)- typically involves the reaction of zirconium salts with thiocyanate ions under controlled conditions. One common method involves the use of zirconium acetylacetonate as a precursor, which reacts with thiocyanic acid in the presence of a chelating agent such as citric acid . The reaction is carried out under specific temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of zirconium, oxobis(thiocyanato-kappaS)- may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain a high-quality product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Zirconium, oxobis(thiocyanato-kappaS)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zirconium oxide and other by-products.
Reduction: Reduction reactions can convert the compound into lower oxidation state zirconium compounds.
Substitution: The thiocyanate groups can be substituted with other ligands, leading to the formation of various zirconium complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions include zirconium oxide, reduced zirconium compounds, and various zirconium complexes depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Zirconium, oxobis(thiocyanato-kappaS)- has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of zirconium, oxobis(thiocyanato-kappaS)- involves its interaction with molecular targets through its Lewis acidic sites. These sites can coordinate with various substrates, facilitating catalytic reactions. The compound’s thiocyanate groups also play a role in its reactivity, allowing it to participate in substitution and redox reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Zirconium oxythiocyanate
- Bis(thiocyanic acid)oxohafnium salt
- Cobalt thiocyanate
Uniqueness
Zirconium, oxobis(thiocyanato-kappaS)- is unique due to its specific combination of zirconium and thiocyanate groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry .
Eigenschaften
CAS-Nummer |
72017-87-9 |
|---|---|
Molekularformel |
C2N2OS2Zr |
Molekulargewicht |
223.39 g/mol |
IUPAC-Name |
oxozirconium(2+);dithiocyanate |
InChI |
InChI=1S/2CHNS.O.Zr/c2*2-1-3;;/h2*3H;;/q;;;+2/p-2 |
InChI-Schlüssel |
NRVZRHDVNFUSAA-UHFFFAOYSA-L |
Kanonische SMILES |
C(#N)[S-].C(#N)[S-].O=[Zr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


